Boc-Trp-Unk-D-Ala-OH Boc-Trp-Unk-D-Ala-OH
Brand Name: Vulcanchem
CAS No.:
VCID: VC13611026
InChI: InChI=1S/C25H34N4O6/c1-15(23(32)33)27-21(30)16-9-11-29(12-10-16)22(31)20(28-24(34)35-25(2,3)4)13-17-14-26-19-8-6-5-7-18(17)19/h5-8,14-16,20,26H,9-13H2,1-4H3,(H,27,30)(H,28,34)(H,32,33)/t15-,20+/m1/s1
SMILES: CC(C(=O)O)NC(=O)C1CCN(CC1)C(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)OC(C)(C)C
Molecular Formula: C25H34N4O6
Molecular Weight: 486.6 g/mol

Boc-Trp-Unk-D-Ala-OH

CAS No.:

Cat. No.: VC13611026

Molecular Formula: C25H34N4O6

Molecular Weight: 486.6 g/mol

* For research use only. Not for human or veterinary use.

Boc-Trp-Unk-D-Ala-OH -

Specification

Molecular Formula C25H34N4O6
Molecular Weight 486.6 g/mol
IUPAC Name (2R)-2-[[1-[(2S)-3-(1H-indol-3-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]piperidine-4-carbonyl]amino]propanoic acid
Standard InChI InChI=1S/C25H34N4O6/c1-15(23(32)33)27-21(30)16-9-11-29(12-10-16)22(31)20(28-24(34)35-25(2,3)4)13-17-14-26-19-8-6-5-7-18(17)19/h5-8,14-16,20,26H,9-13H2,1-4H3,(H,27,30)(H,28,34)(H,32,33)/t15-,20+/m1/s1
Standard InChI Key MJBGIYBYCIREOE-QRWLVFNGSA-N
Isomeric SMILES C[C@H](C(=O)O)NC(=O)C1CCN(CC1)C(=O)[C@H](CC2=CNC3=CC=CC=C32)NC(=O)OC(C)(C)C
SMILES CC(C(=O)O)NC(=O)C1CCN(CC1)C(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)OC(C)(C)C
Canonical SMILES CC(C(=O)O)NC(=O)C1CCN(CC1)C(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)OC(C)(C)C

Introduction

Structural Composition and Stereochemical Significance

Core Components and Protective Groups

The Boc-Trp-Unk-D-Ala-OH structure comprises three primary elements:

  • N-terminal Boc protection: The Boc group (tert-butoxycarbonyl) shields the α-amino group of tryptophan (Trp), preventing unwanted side reactions during peptide synthesis . This protection is critical for maintaining regioselectivity in solid-phase peptide synthesis (SPPS).

  • Tryptophan residue: As a bulky, aromatic amino acid, Trp contributes to hydrophobic interactions and π-stacking in peptide-protein binding . Its indole side chain enhances solubility in organic solvents, facilitating synthesis.

  • D-Alanine terminus: The inclusion of D-alanine (D-Ala) introduces chirality, which confers resistance to proteolytic degradation and enhances metabolic stability .

The "Unk" component likely represents a variable spacer or linker, potentially a non-standard amino acid or synthetic moiety designed to modulate conformational flexibility or binding affinity.

Stereochemical and Conformational Analysis

The enantiomeric specificity of D-Ala distinguishes this compound from naturally occurring L-amino acid peptides. Studies on heterochiral protein interactions demonstrate that D-amino acids enable novel binding modes inaccessible to their L-counterparts . For instance, computational modeling of D-protein binders reveals that mirror-image helices can engage L-protein targets via complementary surface interactions, a principle that may extend to Boc-Trp-Unk-D-Ala-OH .

Synthetic Pathways and Characterization

Solid-Phase Peptide Synthesis (SPPS)

Boc-Trp-Unk-D-Ala-OH is likely synthesized via SPPS, leveraging Boc chemistry for sequential amino acid coupling. Key steps include:

  • Boc Deprotection: Trifluoroacetic acid (TFA) selectively removes the Boc group from Trp, exposing the α-amino group for subsequent coupling .

  • Coupling Reactions: Activators like HBTU or HATU facilitate amide bond formation between Trp and the "Unk" residue, followed by D-Ala addition.

  • Cleavage and Purification: Hydrofluoric acid (HF) cleaves the peptide from the resin, followed by HPLC purification to isolate the target compound .

Table 1: Comparative Properties of Boc-Protected Amino Acids

CompoundMolecular FormulaMolecular WeightCAS NumberPurity (HPLC)
Boc-D-Trp-OH C₁₆H₂₀N₂O₄304.355241-64-5≥98%
Boc-Ala-OH C₈H₁₅NO₄189.2115761-38-3≥98%
Boc-Trp-OH C₁₆H₂₀N₂O₄304.3513139-14-5≥98%

Analytical Characterization

  • Mass Spectrometry: High-resolution MS confirms molecular weight (e.g., 304.35 g/mol for Boc-Trp-OH) .

  • Circular Dichroism (CD): Detects chiral centers in D-Ala, with spectra inverted relative to L-Ala .

  • X-ray Crystallography: Resolves helical conformations in heterochiral complexes, as demonstrated in D-protein–L-peptide structures .

Therapeutic Applications and Mechanistic Insights

Targeting Protein-Protein Interactions

The compound’s design principles align with strategies for inhibiting pathological protein interactions. For example, D-proteins targeting TrkA and IL-6 inhibit downstream signaling at nanomolar concentrations, suggesting Boc-Trp-Unk-D-Ala-OH could similarly modulate disease-relevant targets .

Enhanced Stability and Bioavailability

  • Protease Resistance: D-Ala renders the peptide less susceptible to enzymatic cleavage, extending plasma half-life .

  • Thermal Stability: Boc groups and D-amino acids enhance thermal resilience, as shown in D-protein binders stable up to 80°C .

Challenges and Future Directions

Synthetic Optimization

Scalability remains a hurdle due to the cost of D-amino acids and Boc-protected residues. Advances in enzymatic resolution or asymmetric catalysis could reduce production costs .

Expanding the Mirror-Image Universe

Integrating Boc-Trp-Unk-D-Ala-OH into larger D-protein scaffolds may unlock novel therapeutic modalities, such as mirror-image antibodies or biosensors .

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